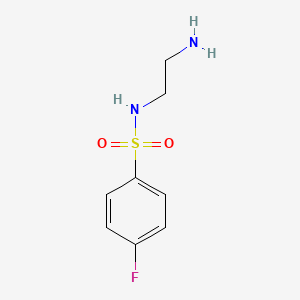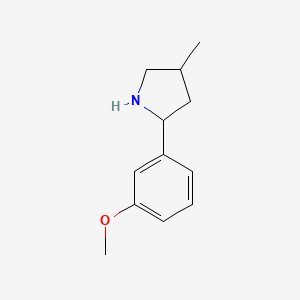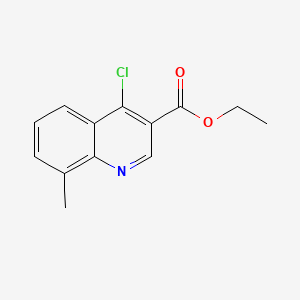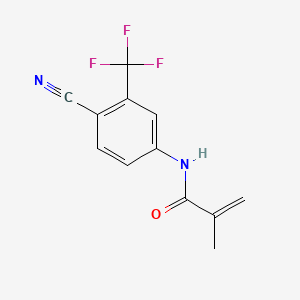
N-(4-氰基-3-(三氟甲基)苯基)甲基丙烯酰胺
概述
描述
“N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide” is a chemical compound with the molecular formula C12H9F3N2O . It has a molecular weight of 254.21 g/mol . The compound is a white to almost white powder or crystal .
Molecular Structure Analysis
The InChI code for the compound is1S/C12H9F3N2O/c1-7(2)11(18)17-9-4-3-8(6-16)10(5-9)12(13,14)15/h3-5H,1H2,2H3,(H,17,18) . The canonical SMILES representation is CC(=C)C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F . Physical And Chemical Properties Analysis
The compound has a density of 1.28 , a melting point of 137-139 °C , and a boiling point of 395.5±42.0 °C (Predicted) . It also has a flash point of 193°C and a vapor pressure of 1.83E-06mmHg at 25°C .科学研究应用
聚合物合成和液晶行为
Manning 等人 (2015 年) 研究了大体积聚(甲基丙烯酰胺)的合成,包括 N-(双(4-(2-乙基己氧基)苯基)(苯基)-甲基)甲基丙烯酰胺。他们发现,当与特定试剂结合时,这些聚合物在己烷和氯仿等溶剂中表现出层状结晶和溶致液晶行为。这突出了该化合物在创造具有独特物理性质的聚合物方面的潜力 (Manning 等人,2015 年)。
生物医学应用的新型聚合
Gallardo 和 Román (1993 年) 合成了一种新的甲基丙烯酰胺衍生物,N-[4-(4-甲氧基苯乙酰氧基)苯基]甲基丙烯酰胺,它显示出生物医学感兴趣的特性。这项工作展示了甲基丙烯酰胺衍生物(如 N-(4-氰基-3-(三氟甲基)苯基)甲基丙烯酰胺)在生物医学应用中的潜力 (Gallardo & Román,1993 年)。
光物理性质
Yang 等人 (2004 年) 研究了 N-芳基取代的反式-4-氨基芪的光物理行为,注意到该行为受取代基(如氰基)的影响。这项研究强调了 N-(4-氰基-3-(三氟甲基)苯基)甲基丙烯酰胺中的取代基在确定化合物的光物理性质中的重要性 (Yang 等人,2004 年)。
溶酶体酶对聚合物的降解
Duncan 等人 (1980 年) 探索了溶酶体酶对 N-(2-羟丙基)甲基丙烯酰胺共聚物的降解。他们的发现与了解聚合物(可能包括衍生自 N-(4-氰基-3-(三氟甲基)苯基)甲基丙烯酰胺的聚合物)如何与生物系统相互作用有关 (Duncan 等人,1980 年)。
光学活性聚甲基丙烯酰胺
Fu 等人 (2007 年) 合成了光学活性聚甲基丙烯酰胺,突出了 N-(4-氰基-3-(三氟甲基)苯基)甲基丙烯酰胺等化合物在创造具有特定光学活性的聚合物方面的潜力 (Fu 等人,2007 年)。
用于药物输送的受控合成
Scales 等人 (2005 年) 报告了聚(N-(2-羟丙基)甲基丙烯酰胺) (PHPMA) 的受控合成,PHPMA 是一种用于药物输送的聚合物。他们的工作表明,受控合成方法对于 N-(4-氰基-3-(三氟甲基)苯基)甲基丙烯酰胺等化合物在制药应用中的重要性 (Scales 等人,2005 年)。
安全和危害
属性
IUPAC Name |
N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c1-7(2)11(18)17-9-4-3-8(6-16)10(5-9)12(13,14)15/h3-5H,1H2,2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWDZLSGDDXUSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456989 | |
| Record name | N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90357-53-2 | |
| Record name | N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methylacrylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90357-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Cyano-3-trifluoromethylphenyl)methacrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090357532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[4-cyano-3-trifluoromethylphenyl]methacrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.628 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Propenamide, N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.100 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide in the synthesis of bicalutamide?
A1: N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide is a crucial starting material in a new two-step synthetic route for bicalutamide, an antineoplastic drug. [] This method, described in the research paper, involves reacting N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide with p-fluorothiophenol to produce a bicalutamide sulfoxide intermediate. This intermediate is then oxidized to yield bicalutamide. This approach offers advantages such as high yield, high purity, readily available reagents, and a simplified process compared to previous methods. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
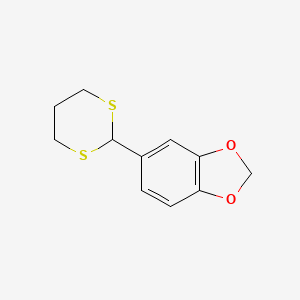
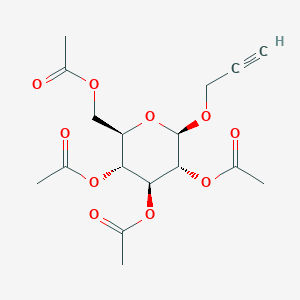
![Bicyclo[4.2.0]octa-1,3,5-trien-3-amine](/img/structure/B1365601.png)
![(1R,2S)-2-[2-(trimethylsilyl)ethynyl]cyclopentan-1-ol](/img/structure/B1365605.png)
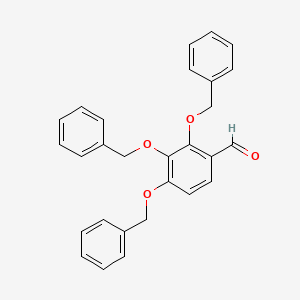
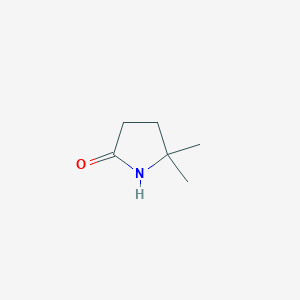

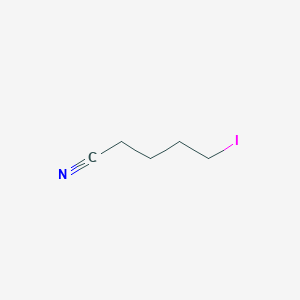

![4-{[3,3-Diethyl-4-oxoazetidinyl]oxy}benzoic acid](/img/structure/B1365616.png)
![2-[(Carbamothioylamino)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365619.png)
